(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorinated phenyl group, which often enhances the biological activity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoro-3-methylphenylboronic acid.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorinated phenyl group can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imino group can form hydrogen bonds with target proteins, further stabilizing the interaction. The chromene core is crucial for the compound’s overall structural integrity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-bromo-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Uniqueness
The presence of the fluorinated phenyl group in (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide distinguishes it from its analogs. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective in biological applications.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-8-12(6-7-14(10)19)21-18-13(17(20)22)9-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWIPFHTWQMOTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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